molecular formula C14H15N3OS B2434782 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime CAS No. 478063-09-1

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime

Cat. No.: B2434782
CAS No.: 478063-09-1
M. Wt: 273.35
InChI Key: SWVWTYUEWDFMJA-CXUHLZMHSA-N
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Description

The compound “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime” belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are known for their significant bioactive properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Biological Activities : The compound 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, a precursor to the specific compound , has been synthesized and utilized for further chemical modifications. It serves as a key intermediate in the production of various biologically active derivatives, such as those with immunosuppressive and immunostimulatory properties (Abdel‐Aziz et al., 2011).

  • Immunomodulatory and Anticancer Activities : Research has demonstrated that certain derivatives of this compound exhibit notable immunomodulatory and anticancer activities. For instance, they have shown effectiveness in inhibiting nitric oxide generation in immune cells and possess cytotoxic properties against various cancer cell lines, such as colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2009).

  • Antimicrobial and Antioxidant Activities : Some synthesized derivatives have shown potential as antimicrobial and antioxidant agents. Specific compounds demonstrated substantial antibacterial effects on test cultures and were identified as promising candidates for further structural modifications to enhance their antioxidant effectiveness (Litvinchuk et al., 2021).

Synthesis Techniques and Structural Analyses

  • Microwave-Assisted Synthesis for Antitumor Applications : Innovative synthesis techniques, such as microwave-assisted methods, have been employed to create derivatives that exhibit promising antitumor activities. These compounds have been tested against tumor cells like MCF-7, revealing significant potential as anti-breast cancer agents (Mahmoud et al., 2021).

  • Phosphonate Derivatives with Antineoplastic Potency : Research into the synthesis of phosphonate derivatives of thiazolobenzimidazoles has shown that these compounds possess antineoplastic properties. Their chemical structure has been analyzed for potential use as antitumor agents, and some have shown significant efficacy in comparison to standard drugs (Abdou et al., 2016).

Additional Applications

  • Extractive Spectrophotometric Determination : The compound has been utilized in the development of analytical methods, such as the spectrophotometric determination of elements like Cobalt (II). This application demonstrates its utility in chemical analysis and laboratory diagnostics (Syamasundar et al., 2006).

Future Directions

The future directions for research on “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime” could involve exploring its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be assessed. Given the bioactive properties of similar compounds , it would also be interesting to explore its potential medicinal applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit cytostatic effects on various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Related compounds have shown selective cytotoxicity against certain cancer cells , indicating that they may interact with cellular targets to inhibit proliferation or induce apoptosis.

Biochemical Pathways

Given the cytostatic effects observed in related compounds , it is plausible that this compound may interfere with pathways involved in cell cycle regulation, DNA replication, or apoptosis.

Result of Action

, related compounds have demonstrated cytostatic effects. This suggests that the compound may inhibit cell proliferation or induce cell death in certain cancer cell lines.

Properties

IUPAC Name

(E)-N-ethoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-4-18-16-9(2)13-10(3)17-12-8-6-5-7-11(12)15-14(17)19-13/h5-8H,4H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVWTYUEWDFMJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=C(N2C3=CC=CC=C3N=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C)/C1=C(N2C3=CC=CC=C3N=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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